

CAS number and molecular structure of 2-Acetyl-5-nitrothiophene

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Compound of Interest

Compound Name: 2-Acetyl-5-nitrothiophene

Cat. No.: B1359909

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An In-depth Technical Guide to 2-Acetyl-5-nitrothiophene

This guide provides a comprehensive technical overview of **2-Acetyl-5-nitrothiophene**, a key heterocyclic building block with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established scientific literature.

Introduction: Unveiling a Versatile Heterocycle

2-Acetyl-5-nitrothiophene, a substituted thiophene, is a crystalline solid at room temperature. Its chemical structure, featuring an electron-withdrawing nitro group and a reactive acetyl moiety on the thiophene ring, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The interplay of these functional groups governs its reactivity and is central to its utility in various synthetic transformations.

CAS Number: 39565-00-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Formula: C₆H₅NO₃S[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

IUPAC Name: 1-(5-nitrothiophen-2-yl)ethanone[\[1\]](#)[\[3\]](#)

The molecular structure of **2-Acetyl-5-nitrothiophene** is depicted below:

Caption: Molecular Structure of **2-Acetyl-5-nitrothiophene**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetyl-5-nitrothiophene** is presented in the table below. These properties are crucial for designing experimental conditions for its use in synthesis and for understanding its pharmacokinetic profile in potential drug candidates.

Property	Value	Source
Molecular Weight	171.17 g/mol	[2][5]
Melting Point	107-108 °C	[2][5]
Boiling Point	268.9 °C at 760 mmHg	[2][5]
Density	1.399 g/cm ³	[2][5]
Flash Point	116.4 °C	[2][5]
Appearance	Crystalline solid	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[6]
LogP (Octanol/Water Partition Coefficient)	1.859 (calculated)	[7]

Synthesis and Purification

The most common and direct route to **2-Acetyl-5-nitrothiophene** is through the electrophilic nitration of 2-acetylthiophene. This reaction leverages the electron-rich nature of the thiophene ring, which is susceptible to attack by nitrating agents.

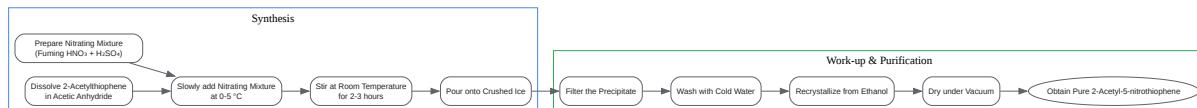
Causality Behind Experimental Choices

The choice of nitrating agent and reaction conditions is critical to achieving a good yield and minimizing the formation of byproducts. A mixture of fuming nitric acid and sulfuric acid is a potent nitrating system, generating the highly electrophilic nitronium ion (NO_2^+) in situ.[8][9] The acetyl group at the 2-position is a deactivating group, but it directs the incoming nitro group

primarily to the 5-position due to resonance stabilization of the intermediate sigma complex. Acetic anhydride is often used as a solvent and to scavenge water, which can deactivate the nitrating agent.^{[10][11]} Temperature control is paramount to prevent over-nitration and decomposition of the starting material.

Step-by-Step Synthesis Protocol

The following protocol is a representative procedure for the synthesis of **2-Acetyl-5-nitrothiophene**.



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Caption: Experimental workflow for the synthesis of **2-Acetyl-5-nitrothiophene**.

Experimental Details:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylthiophene (1 equivalent) in acetic anhydride (3-5 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.
- Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
- Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 2-acetylthiophene, maintaining the internal temperature below 10 °C. The addition should be slow to control the exothermic reaction.

- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate of **2-Acetyl-5-nitrothiophene** will form.
- Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product is then purified by recrystallization from ethanol to afford pale yellow crystals.
- Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized **2-Acetyl-5-nitrothiophene** should be confirmed by standard analytical techniques:

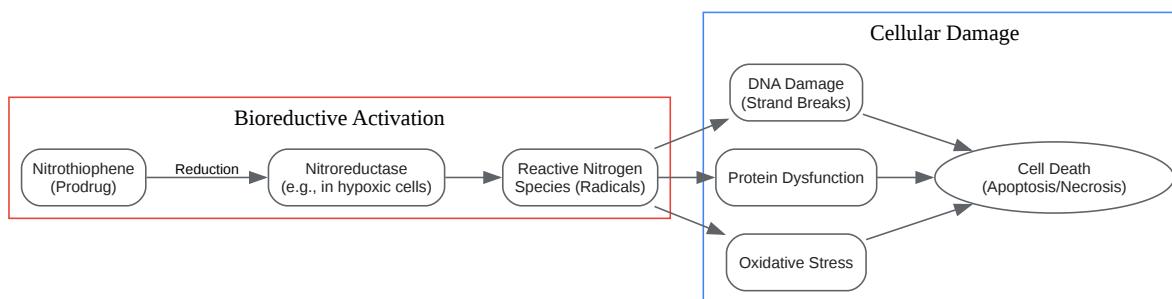
- Melting Point: A sharp melting point is indicative of high purity.
- Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the thiophene ring and the methyl protons of the acetyl group.
 - ^{13}C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in their respective chemical environments.
 - IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetyl group and the symmetric and asymmetric stretching of the nitro (NO_2) group.[12][13]
 - Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[3][4]

Applications in Drug Development and Medicinal Chemistry

The **2-Acetyl-5-nitrothiophene** scaffold is a prominent feature in a variety of compounds with demonstrated biological activity. The nitro group is a key pharmacophore that can undergo bioreductive activation in hypoxic environments, such as those found in solid tumors and certain microorganisms, leading to the formation of cytotoxic radical species.[14][15]

Mechanism of Action of Nitrothiophenes

The general mechanism of action for many nitroaromatic compounds, including nitrothiophenes, involves enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. The intermediate radical anions and other reduced species are highly reactive and can induce cellular damage through various mechanisms, including DNA strand breaks and oxidative stress.[1] This bioreductive activation is often specific to anaerobic or hypoxic cells, providing a degree of selectivity for therapeutic applications.



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Caption: Generalized mechanism of action for nitrothiophene-based compounds.

Therapeutic Areas of Interest

- **Antiparasitic Agents:** Derivatives of **2-Acetyl-5-nitrothiophene** have shown promise as antiparasitic agents, particularly against protozoan parasites that thrive in anaerobic environments.[16]

- Antibacterial Agents: The bioreductive activation of nitrothiophenes makes them attractive candidates for the development of new antibiotics, especially against anaerobic bacteria and drug-resistant strains.
- Radiosensitizers: In oncology, nitroaromatic compounds can act as radiosensitizers. Under the hypoxic conditions of solid tumors, they can be reduced to cytotoxic species that enhance the cell-killing effects of radiation therapy.[17]
- Anticancer Agents: The selective toxicity of nitrothiophenes towards hypoxic tumor cells is a key area of cancer research.[18]

Experimental Protocols for Further Investigation

Protocol for Derivatization

The acetyl group of **2-Acetyl-5-nitrothiophene** is a versatile handle for further chemical modifications. For instance, it can undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives often exhibit enhanced biological activities.

Example: Synthesis of a Schiff Base Derivative

- Reaction Setup: In a round-bottom flask, dissolve **2-Acetyl-5-nitrothiophene** (1 equivalent) and a primary amine (1 equivalent) in ethanol.
- Catalysis: Add a catalytic amount of glacial acetic acid.
- Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Work-up: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
- Purification: Collect the solid product by filtration and recrystallize from a suitable solvent.

In Vitro Biological Assays

To evaluate the potential therapeutic efficacy of **2-Acetyl-5-nitrothiophene** and its derivatives, a range of in vitro assays can be employed.

- Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against various bacterial or parasitic strains can be determined using broth microdilution or agar diffusion methods.
- Cytotoxicity Assays: The cytotoxic effects on cancer cell lines can be assessed using assays such as the MTT or LDH assay, particularly under both normoxic and hypoxic conditions to evaluate selective toxicity.
- Mechanism of Action Studies: To elucidate the mechanism of action, studies can be conducted to measure DNA damage (e.g., comet assay), reactive oxygen species (ROS) production, and apoptosis induction (e.g., caspase activity assays).

Conclusion

2-Acetyl-5-nitrothiophene is a synthetically accessible and highly versatile building block with significant potential in the development of novel therapeutic agents. Its unique electronic and structural features, particularly the presence of the bioreducible nitro group, make it a compelling starting point for the design of targeted therapies for cancer and infectious diseases. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their scientific endeavors.

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